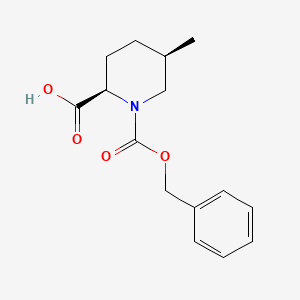

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate

説明

Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is a chemical compound that has attracted scientific research attention due to its potential applications in the field of drug discovery. This compound belongs to the class of cyclobutanecarboxylates, which are known for their diverse biological activities. In

科学的研究の応用

Palladium-catalyzed Reactions

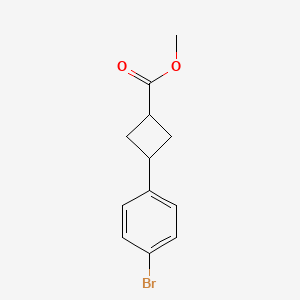

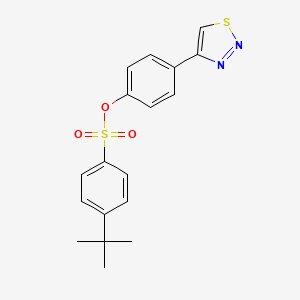

Palladium-catalyzed reactions involving cyclobutanones and aryl bromides have been explored for producing arylated benzolactones. This process involves carbon-carbon bond cleavage and formation, indicating the potential of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate in creating complex molecular structures (Matsuda, Shigeno, & Murakami, 2008).

Synthesis and Characterization of Polymers

Research on the synthesis of novel monomers like 2-(3-p-bromophenyl-3-methylcyclobutyl)-2-hydroxyethylmethacrylate (BPHEMA) highlights the application of this compound derivatives in polymer science. The thermal degradation and characterization of such polymers provide insights into their stability and potential applications in material science (Demirelli & Coskun, 1999).

Ester and Formyl Group Competition

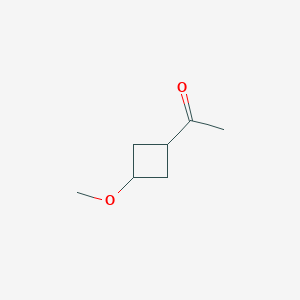

Studies on methyl 3-formylcyclobutene-3-carboxylate have investigated the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions. These findings have implications for the strategic planning of organic syntheses involving this compound (Niwayama & Houk, 1992).

Unprecedented Diterpenoids Discovery

In the domain of natural products, the isolation of unprecedented diterpenoids with complex cyclobutane-related ring systems from soft corals suggests the relevance of this compound in the discovery and synthesis of new bioactive compounds (Liang et al., 2013).

Environmental Toxin Studies

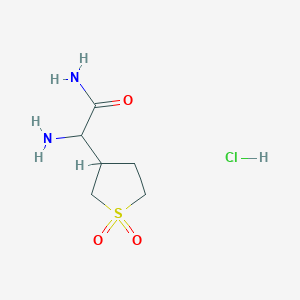

Research on 3-methylfuran, a compound structurally related to this compound, as a potential atmospheric contaminant emphasizes the importance of understanding the environmental impact and toxicity of related compounds (Boyd et al., 1978).

特性

IUPAC Name |

methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNPYQCFSBDXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B2920951.png)

![4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2920953.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-isopropoxybenzenecarboxamide](/img/structure/B2920967.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]pent-4-enamide](/img/structure/B2920971.png)